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Compound of Interest

Compound Name: Fmoc-d-Phenylalaninol

Cat. No.: B140897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Fmoc-d-
Phenylalaninol (N-(9-Fluorenylmethoxycarbonyl)-D-phenylalaninol), a crucial building block in

peptide synthesis and medicinal chemistry. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for these characterization techniques.

Molecular Structure and Properties
Fmoc-d-Phenylalaninol is an amino alcohol derivative where the carboxylic acid group of D-

phenylalanine is reduced to a primary alcohol and the amino group is protected by a

fluorenylmethoxycarbonyl (Fmoc) group.[1]

Molecular Formula: C₂₄H₂₃NO₃[2][3]

Molecular Weight: 373.4 g/mol [1][2][3]

Monoisotopic Mass: 373.16779360 Da[2]

CAS Number: 129397-83-7[1][2][3]
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The structural elucidation and confirmation of Fmoc-d-Phenylalaninol rely on a combination of

spectroscopic techniques. The general workflow for this analysis is outlined below.
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General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for confirming the molecular structure of Fmoc-d-
Phenylalaninol by providing detailed information about the hydrogen and carbon atom

environments.[1]

The ¹H NMR spectrum shows characteristic signals from the Fmoc protecting group, the phenyl

ring, and the phenylalaninol backbone.[1]
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Chemical Shift (δ, ppm) Assignment

~ 7.2–7.7 Fmoc Aromatic Protons (Complex multiplet)

~ 7.1–7.3 Phenyl Ring Protons

~ 4.2–4.5
Fmoc CH and Phenylalaninol α-CH

(Overlapping multiplets)

Note: Data is representative and may vary based on solvent and instrument.[1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~ 156 Fmoc Carbonyl (C=O)

~ 119–143 Fmoc Aromatic Carbons

~ 127–136 Phenyl Ring Carbons

~ 67 Fmoc CH (Methine)

~ 42 Fmoc CH₂ (Methylene)

Note: Data is representative. The primary alcohol carbon is a key differentiator from the

carboxylic acid of Fmoc-Phe-OH.[1]

A general protocol for acquiring NMR spectra of Fmoc-protected amino alcohols is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified Fmoc-d-
Phenylalaninol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[4]

Data Acquisition:

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Shim the magnetic field to achieve optimal resolution.
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Acquire the spectrum using standard pulse programs. For ¹H NMR, a simple pulse-acquire

sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction using appropriate software.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Assignment

~ 3300–3400 (broad) O-H Stretch (Alcohol)

~ 3300–3350 N-H Stretch (Amide)

~ 3000–3100 C-H Stretch (Aromatic)

~ 1678–1700 C=O Stretch (Carbamate)

~ 1050–1150 C-O Stretch (Alcohol)

Note: Data is representative.[1][5]

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed neat using an

Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

Background Scan: Perform a background scan to record the spectrum of the empty sample

compartment (or the ATR crystal), which will be subtracted from the sample spectrum.

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)
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Mass spectrometry is essential for confirming the molecular weight and can provide information

on the fragmentation pattern of Fmoc-d-Phenylalaninol.

Parameter Value Technique/Note

Molecular Weight 373.4 g/mol
Calculated from the molecular

formula C₂₄H₂₃NO₃.[2]

Exact Mass 373.16779360 Da
High-resolution mass

spectrometry (HRMS).[2]

Expected Ion [M+H]⁺, [M+Na]⁺
Common adducts observed in

ESI-MS.

A typical protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray

Ionization (ESI) is described below:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a

mixture of acetonitrile and water.

LC Separation (Optional but common):

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system

equipped with a suitable column (e.g., C18 reverse-phase).

Elute the compound using a gradient of solvents (e.g., water and acetonitrile, often with a

small amount of formic acid to promote ionization).

Mass Spectrometry Analysis:

The eluent from the LC is directed into the ESI source of the mass spectrometer.

Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺)

molecular ions.

Perform the analysis on a high-resolution instrument (e.g., Orbitrap or TOF) for accurate

mass measurement.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b140897?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-Phenylalaninol
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-Phenylalaninol
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Isotopic_Phenylalanine_Comparing_Fmoc_Phe_OH_C_N_and_Other_Labeled_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Process the raw data to identify the peak corresponding to the molecular ion

of Fmoc-d-Phenylalaninol and confirm that its measured mass matches the calculated

exact mass.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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